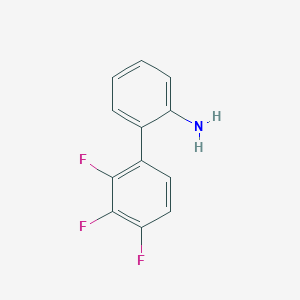

2-(2,3,4-Trifluorophenyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,3,4-Trifluorophenyl)aniline is an organic compound with the molecular formula C12H8F3N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and applications .

Wirkmechanismus

Target of Action

It is known to be used as a reagent in various chemical reactions, suggesting that its targets could be diverse depending on the specific reaction context .

Mode of Action

It is known to participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, the compound may interact with its targets (other reactants) to form new bonds, leading to the creation of new chemical entities .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of 2-(2,3,4-Trifluorophenyl)aniline’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions , the result of its action would be the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst . Additionally, the compound’s stability could be influenced by factors such as pH and exposure to light or oxygen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2,3,4-Trifluorophenyl)aniline can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .

Another method involves the reaction of 2,3,4-trifluoronitrobenzene with aniline in the presence of a reducing agent. This reaction proceeds through the reduction of the nitro group to an amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability and the availability of reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3,4-Trifluorophenyl)aniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction typically produces primary amines.

Wissenschaftliche Forschungsanwendungen

2-(2,3,4-Trifluorophenyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3,4,5-Trifluorophenyl)aniline

- 2-(2,4,5-Trifluorophenyl)aniline

- 2-(2,3,5-Trifluorophenyl)aniline

Uniqueness

2-(2,3,4-Trifluorophenyl)aniline is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other trifluorophenyl aniline derivatives, it exhibits distinct properties that make it suitable for specific applications in research and industry .

Biologische Aktivität

2-(2,3,4-Trifluorophenyl)aniline is a fluorinated aromatic amine with significant biological activity. Its molecular structure, characterized by a phenyl group substituted with three fluorine atoms and an amino group, positions it as a candidate for various pharmacological applications. This article reviews the biological activities associated with this compound, including anticancer effects, antiprotozoal properties, and other notable interactions.

- Molecular Formula : C12H8F3N

- Molecular Weight : 233.19 g/mol

- Physical State : Powder at room temperature

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:

- Study Findings : In a study involving N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines (including derivatives of this compound), significant growth inhibition was observed against various cancer cell lines. The compound demonstrated percent growth inhibition (PGI) values as follows:

- SNB-19: 86.61%

- OVCAR-8: 85.26%

- NCI-H40: 75.99%

Other cell lines showed moderate activity with PGIs ranging from 51.88% to 67.55% .

Antiprotozoal Activity

The compound has also been tested for its antiprotozoal effects:

- In Vitro Testing : It exhibited potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The IC50 values for these protozoa were significantly lower than those reported for standard treatments, indicating a promising profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of the compound. Modifications in the phenyl ring have shown to affect potency significantly:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | <0.050 | Antiprotozoal |

| Related derivatives | Varies | Anticancer |

Case Studies

-

Anticancer Study :

- Objective : Evaluate the effectiveness of fluorinated derivatives against cancer cell lines.

- Results : The study demonstrated that modifications on the phenyl ring led to enhanced anticancer activity compared to non-fluorinated counterparts.

-

Antiprotozoal Study :

- Objective : Assess the efficacy against protozoan infections.

- Results : Compounds with trifluoromethyl substitutions showed superior activity against E. histolytica and G. intestinalis, suggesting that further exploration into these derivatives could yield effective treatments for protozoal diseases.

Eigenschaften

IUPAC Name |

2-(2,3,4-trifluorophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-9-6-5-8(11(14)12(9)15)7-3-1-2-4-10(7)16/h1-6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQYVGWCVSTAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C=C2)F)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.